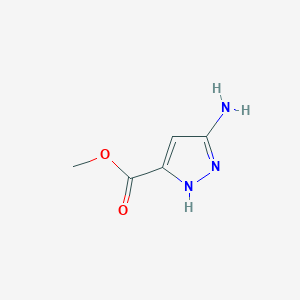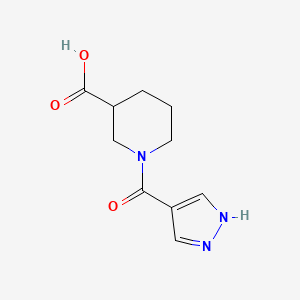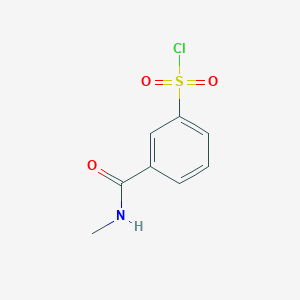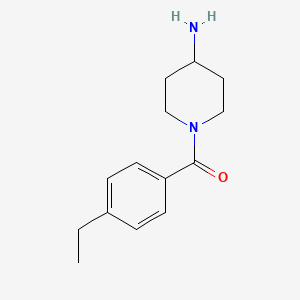
methyl 5-amino-1H-pyrazole-3-carboxylate
Overview
Description
“Methyl 5-amino-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C5H7N3O2 . It is a pyrazole derivative, which is a class of compounds that have been of interest in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “methyl 5-amino-1H-pyrazole-3-carboxylate” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylate group attached to the ring . The molecular weight of the compound is 141.13 g/mol .Physical And Chemical Properties Analysis
“Methyl 5-amino-1H-pyrazole-3-carboxylate” has a molecular weight of 141.13 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 141.053826475 g/mol .Scientific Research Applications
Medicinal Chemistry
Methyl 5-amino-1H-pyrazole-3-carboxylate: is a valuable scaffold in medicinal chemistry due to its potential to act as a precursor for various biologically active compounds. It has been utilized in the design and synthesis of molecules with therapeutic properties, particularly as ligands for receptors or enzymes . This compound’s derivatives have shown promise in areas such as anticancer and anti-inflammatory treatments, highlighting its significance in drug discovery and development.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for constructing diverse heterocyclic scaffolds. Its reactivity allows for the formation of poly-substituted and fused heterocyclic compounds, which are crucial in the synthesis of complex organic molecules . The ability to create such structures is essential for advancing synthetic methodologies and discovering new chemical entities.
Industrial Chemistry
The pyrazole ring found in methyl 5-amino-1H-pyrazole-3-carboxylate is a common motif in industrial chemistry. It is used in the synthesis of materials that have applications in various industries, including pharmaceuticals, agrochemicals, and dyestuffs . Its role as an intermediate in these processes underscores its industrial importance.
Agricultural Chemistry
In the agricultural sector, derivatives of methyl 5-amino-1H-pyrazole-3-carboxylate are explored for their potential use as herbicides and pesticides. The compound’s framework can be modified to target specific pests or weeds, contributing to the development of new agricultural chemicals .
Supramolecular Chemistry
This compound’s derivatives can form complex structures with unique properties, making them suitable for applications in supramolecular chemistry. They can be used to create molecular assemblies that are fundamental in the development of new materials with specific functions .
Polymer Chemistry
Methyl 5-amino-1H-pyrazole-3-carboxylate can also be used in polymer chemistry. Its derivatives may act as monomers or cross-linking agents in the creation of polymers with desired physical and chemical properties . This application is crucial for the production of new polymeric materials with tailored functionalities.
Future Directions
Pyrazole derivatives, including “methyl 5-amino-1H-pyrazole-3-carboxylate”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds and developing more efficient synthesis methods.
Mechanism of Action
Target of Action
Methyl 5-amino-1H-pyrazole-3-carboxylate is a potent and selective D-amino acid oxidase (DAO) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of ammonia and hydrogen peroxide . This enzyme plays a crucial role in the metabolism of D-amino acids and the regulation of neurotransmitters.
Mode of Action
The compound interacts with its target, DAO, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the oxidation of D-amino acids, particularly D-serine, which is known to be a co-agonist of the NMDA receptor and plays a significant role in neurotransmission .
Biochemical Pathways
The inhibition of DAO by methyl 5-amino-1H-pyrazole-3-carboxylate affects the D-amino acid metabolic pathway . This results in an increase in the concentration of D-serine, enhancing the activation of the NMDA receptor and thus modulating glutamatergic neurotransmission .
Result of Action
The inhibition of DAO by methyl 5-amino-1H-pyrazole-3-carboxylate leads to an increase in D-serine levels, which can enhance the activation of NMDA receptors . This modulation of neurotransmission can have various effects at the cellular level, potentially influencing processes such as learning, memory, and neural plasticity .
properties
IUPAC Name |
methyl 3-amino-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKSVVOCYHTIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593849 | |
| Record name | Methyl 3-amino-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-amino-1H-pyrazole-3-carboxylate | |
CAS RN |
632365-54-9 | |
| Record name | Methyl 3-amino-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-amino-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main structural feature of the product formed when methyl 5-amino-1H-pyrazole-3-carboxylate reacts with ethyl isothiocyanatocarbonate?
A1: The reaction of methyl 5-amino-1H-pyrazole-3-carboxylate with ethyl isothiocyanatocarbonate yields methyl 3-[3-(ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate. A key structural feature of this product is the presence of a six-membered pseudo-heterocyclic ring formed by an intramolecular N—H⋯O hydrogen bond. This bond involves the NH-group linking the thiourea and pyrazole fragments []. Additionally, intermolecular hydrogen bonds (N—H⋯O and N—H⋯S) involving the pyrazole and thiourea NH groups, respectively, contribute to the formation of infinite chains within the crystal structure [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369835.png)




![4-Chloro-2-methylthieno[3,2-c]pyridine](/img/structure/B1369845.png)